molecular formula C27H24FN3O B11519852 5-(4-fluorophenyl)-3-(4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(4-fluorophenyl)-3-(4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11519852
M. Wt: 425.5 g/mol
InChI Key: MWGXYWRSIGPNMJ-UHFFFAOYSA-N
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Description

5-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. These steps may include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization of the Core: Introduction of the fluorophenyl, methylphenyl, and propan-2-ylphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Various substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Studies may explore the biological activity of the compound, including its potential as an enzyme inhibitor or receptor agonist/antagonist.

Medicine

    Drug Development: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Material Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 5-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The presence of the fluorophenyl group in 5-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE may impart unique properties such as increased lipophilicity or altered electronic characteristics, distinguishing it from similar compounds.

Properties

Molecular Formula

C27H24FN3O

Molecular Weight

425.5 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-(4-methylphenyl)-4-(4-propan-2-ylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H24FN3O/c1-16(2)18-8-10-20(11-9-18)26-23-24(19-6-4-17(3)5-7-19)29-30-25(23)27(32)31(26)22-14-12-21(28)13-15-22/h4-16,26H,1-3H3,(H,29,30)

InChI Key

MWGXYWRSIGPNMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)C(C)C

Origin of Product

United States

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